molecular formula C14H18FNO6 B12322364 4'-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

4'-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B12322364
M. Wt: 315.29 g/mol
InChI Key: TWDDRJQCEWZUGG-UHFFFAOYSA-N
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Description

4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a compound of significant interest in the biomedical and chemical research fields. It is a derivative of glucopyranoside, where the 4’-position of the phenyl ring is substituted with a fluorine atom, and the 2-position of the glucopyranoside is acetamido-substituted.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside may involve:

Chemical Reactions Analysis

Types of Reactions

4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of scientific research applications, including:

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of 4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its non-fluorinated counterparts.

Biological Activity

4'-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 135608-47-8) is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), which has garnered attention in biomedical research for its potential therapeutic applications, particularly in cancer treatment. This compound's structural modifications aim to enhance its biological activity while addressing the pharmacokinetic limitations associated with traditional glucose analogs.

  • Molecular Formula : C₁₄H₁₈FNO₆
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 135608-47-8

The biological activity of this compound primarily revolves around its ability to inhibit glycolysis, a metabolic pathway often upregulated in aggressive tumors such as glioblastoma multiforme (GBM). By mimicking glucose, this compound can be phosphorylated by hexokinase, leading to the inhibition of key glycolytic enzymes and subsequent metabolic disruption.

Biological Activity and Efficacy

Recent studies indicate that fluorinated derivatives of 2-DG exhibit enhanced cytotoxic effects compared to their non-fluorinated counterparts. The following table summarizes the comparative biological activities of several halogenated glucose analogs, including this compound:

CompoundIC₅₀ (µM)Inhibition MechanismTargeted Cancer Type
This compoundTBDHexokinase inhibitionGlioblastoma
2-Deoxy-D-glucose (2-DG)~30Hexokinase inhibitionVarious cancers
2-Deoxy-2-fluoro-D-glucose (2-FG)~10Hexokinase inhibitionOsteosarcoma
2-Deoxy-2-chloro-D-glucose (2-CG)~50Hexokinase inhibitionOsteosarcoma

Case Studies

  • Study on Glioblastoma Cells : In vitro experiments demonstrated that this compound significantly reduced cell viability in GBM cell lines. The compound's mechanism was linked to enhanced apoptosis and reduced lactate production, indicating effective glycolytic inhibition .
  • Comparative Analysis with Other Analogues : A study comparing various halogenated glucose analogs found that those with fluorine substitutions, including this compound, exhibited superior binding affinity to hexokinase I, suggesting a more potent inhibitory effect on glycolysis compared to non-fluorinated versions .
  • Potential in Antimalarial Therapy : Preliminary research indicated that the compound could also disrupt energy metabolism in Plasmodium falciparum, highlighting its versatility as a metabolic inhibitor beyond oncology .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDDRJQCEWZUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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